

Epoxiconazole-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: *Epoxiconazole-d4*

Cat. No.: *B15580187*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of **Epoxiconazole-d4**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated internal standards for quantitative analysis. This document outlines the typical data presented in a certificate of analysis, details the experimental protocols for purity determination, and illustrates the mechanism of action of Epoxiconazole.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for **Epoxiconazole-d4** provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables summarize the typical quantitative data presented.

Table 1: General Product Information

Parameter	Specification
Product Name	Epoxiconazole-d4
CAS Number	133855-98-8 (unlabeled)
Molecular Formula	<chem>C17H9D4ClFN3O</chem> [1]
Molecular Weight	333.78 g/mol [1] [2]
Appearance	White to off-white solid
Storage	-20°C

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Typical Specification
Chemical Purity	HPLC	>95%
Isotopic Purity (d4)	Mass Spectrometry	≥98%
Deuterated Forms	Mass Spectrometry	≥99% (d1-d4) [1]
Residual Solvents	GC-MS	As per ICH Q3C
Water Content	Karl Fischer Titration	<0.5%

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of **Epoxiconazole-d4** relies on a combination of analytical techniques. The following are detailed methodologies for the key experiments.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of **Epoxiconazole-d4** by separating it from any non-deuterated or other chemical impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: A solution of **Epoxiconazole-d4** is prepared in acetonitrile at a concentration of approximately 1 mg/mL.
- Quantification: The area percentage of the **Epoxiconazole-d4** peak relative to the total peak area is calculated to determine the chemical purity.

Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the isotopic enrichment of **Epoxiconazole-d4**, confirming the incorporation of deuterium atoms and identifying the distribution of deuterated forms (d1, d2, d3, d4).

Methodology:

- Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan from m/z 300-350.
- Sample Infusion: The sample solution is directly infused into the mass spectrometer.
- Data Analysis: The relative abundance of the ion peaks corresponding to the unlabeled Epoxiconazole (d0) and the different deuterated species (d1, d2, d3, d4) is used to calculate

the isotopic purity and the percentage of each deuterated form.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

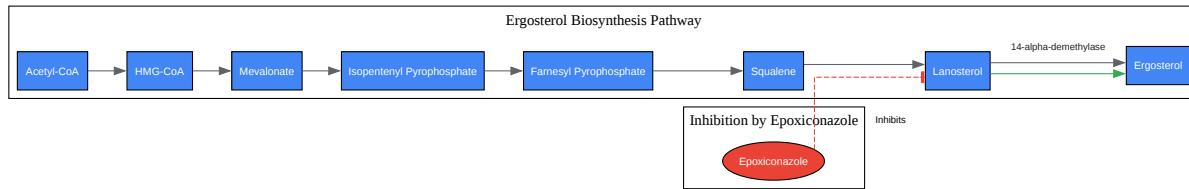
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of the deuterium labeling pattern in **Epoxiconazole-d4**.

Methodology:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d6 (DMSO-d_6).
- Experiments:
 - ^1H NMR: To confirm the absence of protons at the deuterated positions.
 - ^{13}C NMR: To verify the carbon skeleton of the molecule.
 - ^2H NMR: To directly observe the deuterium signals and confirm their locations.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Epoxiconazole is a triazole fungicide that acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.^{[2][3][4]} This inhibition leads to the disruption of the cell membrane's structure and function, ultimately causing fungal cell death. The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Epoxiconazole.



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Caption: Inhibition of Ergosterol Biosynthesis by Epoxiconazole.

Conclusion

The quality and purity of **Epoxiconazole-d4** are paramount for its effective use as an internal standard in analytical methodologies. This guide has provided an overview of the key data presented in a Certificate of Analysis, detailed the standard experimental protocols for its purity assessment, and illustrated its mechanism of action. Researchers and scientists should always refer to the batch-specific Certificate of Analysis provided by the supplier for precise quantitative information.

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